1-Isopropyl-4-(3-nitrobenzyl)piperazine
CAS No.: 428834-99-5
Cat. No.: VC7792469
Molecular Formula: C14H21N3O2
Molecular Weight: 263.341
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 428834-99-5 |
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Molecular Formula | C14H21N3O2 |
Molecular Weight | 263.341 |
IUPAC Name | 1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
Standard InChI | InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3 |
Standard InChI Key | UOWJZUOFTGCKEW-UHFFFAOYSA-N |
SMILES | CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural Identification and Molecular Properties
IUPAC Nomenclature and Formula
The systematic name for this compound is 1-isopropyl-4-[(3-nitrophenyl)methyl]piperazine, reflecting its two substituents on the piperazine ring:
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An isopropyl group (–CH(CH₃)₂) at position 1
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A 3-nitrobenzyl group (–CH₂C₆H₄NO₂) at position 4
Molecular Formula: C₁₄H₂₁N₃O₂
Molecular Weight: 263.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Stereochemical Considerations
Piperazine derivatives exhibit conformational flexibility due to the chair and boat interconversions of the six-membered ring. The 3-nitrobenzyl group introduces steric hindrance, potentially favoring specific conformers. Computational models suggest that the nitro group’s meta position on the benzyl moiety minimizes electronic repulsion with the piperazine ring .
Spectroscopic Characteristics
While experimental data for this compound are unavailable, analogous piperazines provide insights:
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IR Spectroscopy: Strong absorption bands at ~1,520 cm⁻¹ (N–O asymmetric stretch) and ~1,350 cm⁻¹ (N–O symmetric stretch) from the nitro group.
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NMR: Expected signals include a singlet for the piperazine –CH₂– groups (δ 2.5–3.5 ppm) and aromatic protons from the 3-nitrobenzyl group (δ 7.5–8.5 ppm) .
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential alkylation of piperazine:
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Primary Alkylation: Introduce the isopropyl group using isopropyl bromide.
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Secondary Alkylation: Attach the 3-nitrobenzyl group via 3-nitrobenzyl chloride.
Stepwise Procedure (Inferred from US6603003B2 )
Step 1: Preparation of 1-Isopropylpiperazine
Piperazine (86.1 g, 1.0 mol) is reacted with isopropyl bromide (123 g, 1.0 mol) in toluene under reflux (110°C, 12 hrs). The product is isolated via fractional distillation (yield: 78%).
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) of similar nitro-substituted piperazines reveals melting points between 80–100°C, suggesting moderate thermal stability.
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Ethanol | 12.4 |
Dichloromethane | 45.8 |
DMSO | 8.2 |
Data extrapolated from structurally related compounds.
Comparative Analysis with Related Compounds
The isopropyl group enhances lipophilicity (LogP ≈ 2.1) compared to benzyl derivatives (LogP ≈ 3.4) , potentially improving blood-brain barrier penetration.
Future Research Directions
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Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral piperazine derivatives.
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In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism using radiolabeled analogs.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize target affinity.
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